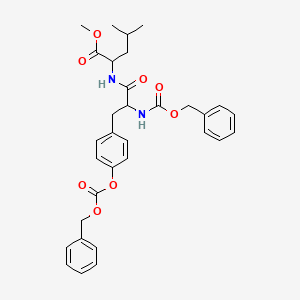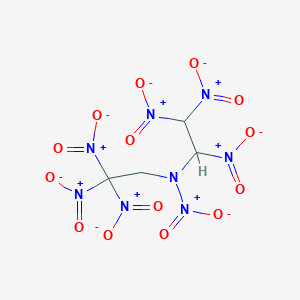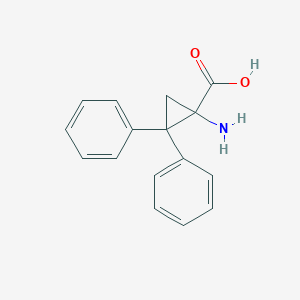![molecular formula C17H14N2O3 B14177937 [5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol CAS No. 924657-83-0](/img/structure/B14177937.png)
[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol is a complex organic compound characterized by its unique structure, which includes a furo[3,2-c]pyrazole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol typically involves multi-step organic reactions. One common route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a furan derivative and a pyrazole precursor, the reaction can be catalyzed by acids or bases to form the furo[3,2-c]pyrazole ring system. Subsequent functionalization steps, such as methylation and phenylation, are carried out to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be further utilized in different chemical applications.
Wissenschaftliche Forschungsanwendungen
[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for its potential therapeutic effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of [5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by binding to the active site or alter receptor signaling pathways, resulting in therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[5-(5-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol: shares structural similarities with other furo[3,2-c]pyrazole derivatives.
This compound: is compared with compounds like [4-(4-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol and [6-(6-Methyl-1-phenyl-1H-furo[3,2-c]pyrazol-3-yl)furan-2-yl]methanol.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
CAS-Nummer |
924657-83-0 |
|---|---|
Molekularformel |
C17H14N2O3 |
Molekulargewicht |
294.30 g/mol |
IUPAC-Name |
[5-(5-methyl-1-phenylfuro[3,2-c]pyrazol-3-yl)furan-2-yl]methanol |
InChI |
InChI=1S/C17H14N2O3/c1-11-9-14-17(21-11)16(15-8-7-13(10-20)22-15)18-19(14)12-5-3-2-4-6-12/h2-9,20H,10H2,1H3 |
InChI-Schlüssel |
MEPDVUXIULYEAS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(O1)C(=NN2C3=CC=CC=C3)C4=CC=C(O4)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]pyridine](/img/structure/B14177861.png)
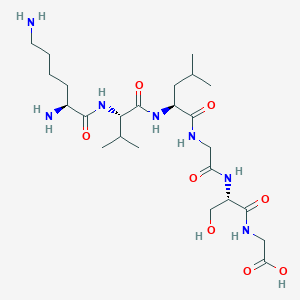
![2,6-Diazaspiro[4.5]decane,2-[(4-methoxyphenyl)methyl]-](/img/structure/B14177876.png)
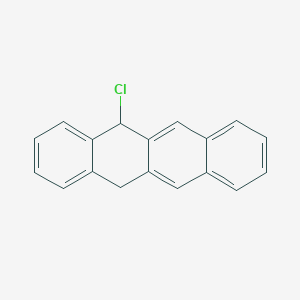
![5-[(E)-(2,4-Dioxopentan-3-yl)diazenyl]naphthalene-1-sulfonic acid](/img/structure/B14177888.png)
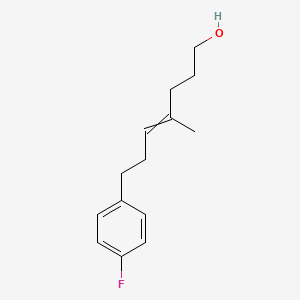
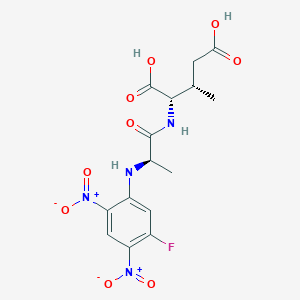
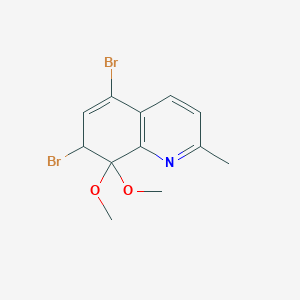
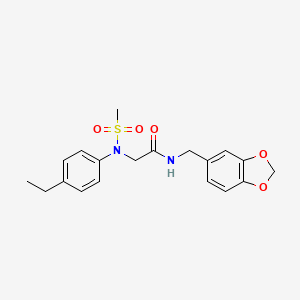
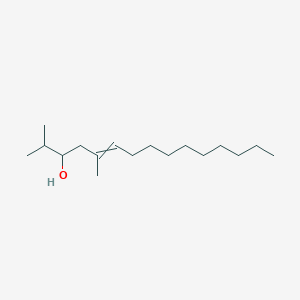
![2-[5-Chloro-6-(trifluoromethyl)-1H-indol-2-yl]propane-1,2-diol](/img/structure/B14177923.png)
